REACTION_CXSMILES
|
COC(N[C@@H](C(C)C)C([N:9]1[C@@H:13]([CH3:14])[CH2:12][CH2:11][C@H:10]1[C:15]([O:17]CC)=[O:16])=O)=O.[Li+].[OH-]>CO>[CH3:14][CH:13]1[NH:9][CH:10]([C:15]([OH:17])=[O:16])[CH2:11][CH2:12]1 |f:1.2|
|
Name
|
(2S,5S)-Ethyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)N[C@H](C(=O)N1[C@@H](CC[C@@H]1C)C(=O)OCC)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred o/n,
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the MeOH
|
Type
|
WASH
|
Details
|
The aqueous solution was washed 2× with DCM
|
Type
|
EXTRACTION
|
Details
|
The acidic aqueous phase was then extracted 5× with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined EtOAc extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
5-methylpyrrolidine-2-carboxylic acid
|
Type
|
product
|
Smiles
|
CC1CCC(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.89 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |